molecular formula C22H20FN3O3S2 B2803856 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide CAS No. 1210247-99-6

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide

Cat. No.: B2803856
CAS No.: 1210247-99-6
M. Wt: 457.54
InChI Key: AMMWYKBFZSAAJP-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C22H20FN3O3S2 and its molecular weight is 457.54. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Interaction Studies

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide and its related compounds have been studied extensively in the context of enzyme inhibition, demonstrating significant potential in medicinal chemistry and pharmacological research. These compounds exhibit potent inhibitory activity against enzymes such as phenylethanolamine N-methyltransferase (PNMT), highlighting their relevance in research focused on neurological diseases and conditions that involve neurotransmitter metabolism. Molecular modeling and structural analysis provide insights into the interaction mechanisms of these inhibitors with enzyme active sites, revealing the importance of sulfonamide and sulfonyl groups in forming hydrogen bonds and favorable interactions with key amino acid residues (Grunewald et al., 2006).

Antifungal and Anticancer Activity

The structural framework of this compound serves as a basis for designing derivatives with significant antifungal and anticancer activities. Derivatives have shown exceptional efficacy against fungal pathogens, presenting a promising lead for developing new antifungal agents. Additionally, their cytotoxic activity against various cancer cell lines has been documented, indicating potential applications in cancer therapy. These activities are attributed to the compound's ability to interfere with critical biological pathways in fungi and cancer cells, providing a foundation for further optimization and development of therapeutic agents (Wu et al., 2022).

Corrosion Inhibition

Research has also explored the application of this compound derivatives in the field of materials science, particularly in corrosion inhibition. These compounds exhibit a significant inhibitory effect on the corrosion of metals in acidic environments, attributed to their ability to form a protective layer on the metal surface. This property is crucial for extending the lifespan of metal components in industrial applications, highlighting the compound's versatility beyond biomedical research (Chakravarthy et al., 2014).

Fluorescent Probing and Imaging

The chemical structure of this compound and its analogs has been utilized in developing fluorescent probes for biological applications. These probes are designed to detect specific biological molecules or ions within cells, offering a powerful tool for studying cellular processes in real-time. Their application in one- and two-photon imaging demonstrates the potential for advanced imaging techniques, contributing to our understanding of cellular dynamics and molecular interactions (Sun et al., 2018).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-30-22-19(5-2-12-24-22)21(27)25-17-9-6-15-4-3-13-26(20(15)14-17)31(28,29)18-10-7-16(23)8-11-18/h2,5-12,14H,3-4,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMWYKBFZSAAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.